molecular formula C12H23NO B1485779 1-{[Cyclohexyl(methyl)amino]methyl}cyclobutan-1-ol CAS No. 2160424-26-8

1-{[Cyclohexyl(methyl)amino]methyl}cyclobutan-1-ol

Cat. No.: B1485779
CAS No.: 2160424-26-8
M. Wt: 197.32 g/mol
InChI Key: YVWFCJDJRCKWDY-UHFFFAOYSA-N
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Description

1-{[Cyclohexyl(methyl)amino]methyl}cyclobutan-1-ol is an organic compound with the molecular formula C12H23NO and a molecular weight of 197.32 g/mol This compound features a cyclobutane ring substituted with a hydroxyl group and a cyclohexyl(methyl)amino group

Preparation Methods

The synthesis of 1-{[Cyclohexyl(methyl)amino]methyl}cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with cyclohexylmethylamine under controlled conditions to form the desired product. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. This approach allows for better control over reaction parameters and can lead to more efficient and cost-effective production processes.

Chemical Reactions Analysis

1-{[Cyclohexyl(methyl)amino]methyl}cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-{[Cyclohexyl(methyl)amino]methyl}cyclobutan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[Cyclohexyl(methyl)amino]methyl}cyclobutan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-{[Cyclohexyl(methyl)amino]methyl}cyclobutan-1-ol can be compared with similar compounds such as 1-[({[1-(hydroxymethyl)cyclohexyl]methyl}amino)methyl]cyclobutan-1-ol. These compounds share structural similarities but differ in their functional groups and overall reactivity.

Properties

IUPAC Name

1-[[cyclohexyl(methyl)amino]methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-13(10-12(14)8-5-9-12)11-6-3-2-4-7-11/h11,14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWFCJDJRCKWDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1(CCC1)O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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